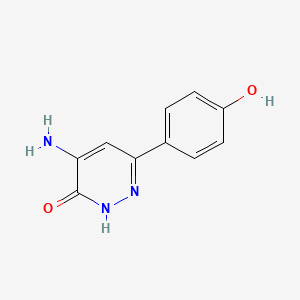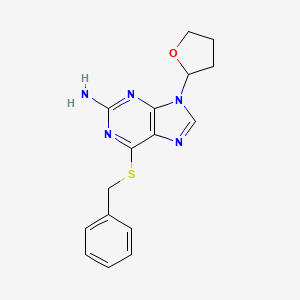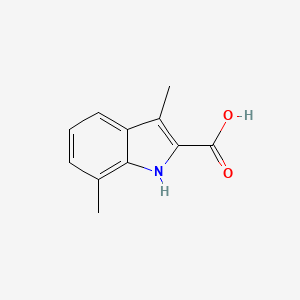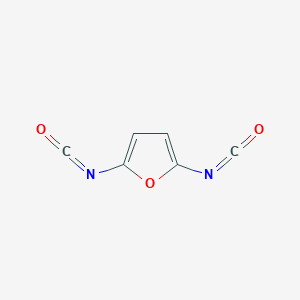
Furan, 2,5-diisocyanato-
描述
Furan, 2,5-diisocyanato- is a chemical compound with the molecular formula C6H2N2O3. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. Furan derivatives, including Furan, 2,5-diisocyanato-, have gained significant attention due to their diverse applications in various fields such as chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: Furan, 2,5-diisocyanato- can be synthesized through various methods. One common approach involves the reaction of furan derivatives with isocyanate reagents. For instance, the synthesis of Furan, 2,5-diisocyanato- from 5-hydroxymethylfurfural involves several steps, including the formation of methyl furan-2,5-dimethylene dicarbamate (FDC) using 2,5-bis(aminomethyl)furan (BAF) and dimethyl carbonate (DMC), followed by selective hydrogenation and catalytic decomposition .
Industrial Production Methods: Industrial production of Furan, 2,5-diisocyanato- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium on alumina (Pd/γ-Al2O3) and sodium methoxide (CH3ONa) has been reported to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Furan, 2,5-diisocyanato- undergoes various chemical reactions, including:
Oxidation: Conversion to furan-2,5-dicarboxylic acid (2,5-FDCA) under specific conditions.
Reduction: Selective hydrogenation to form tetrahydrofuran derivatives.
Substitution: Reaction with nucleophiles to form substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid (2,5-FDCA).
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
Furan, 2,5-diisocyanato- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Furan, 2,5-diisocyanato- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . The compound’s reactivity is influenced by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target molecules .
相似化合物的比较
2,5-Furandicarboxylic acid (2,5-FDCA): A furan derivative used as a monomer for the production of bio-based polymers.
2,5-Dimethylfuran (2,5-DMF): A furan derivative used as a biofuel and chemical intermediate.
Uniqueness: Furan, 2,5-diisocyanato- is unique due to its dual isocyanate functional groups, which make it highly reactive and versatile for various chemical transformations.
属性
IUPAC Name |
2,5-diisocyanatofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O3/c9-3-7-5-1-2-6(11-5)8-4-10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXUEXVEWBJHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)N=C=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558492 | |
| Record name | 2,5-Diisocyanatofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93289-70-4 | |
| Record name | 2,5-Diisocyanatofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


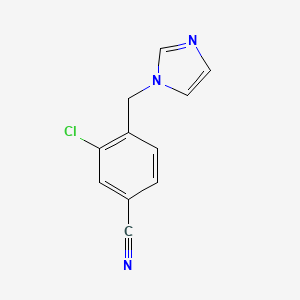
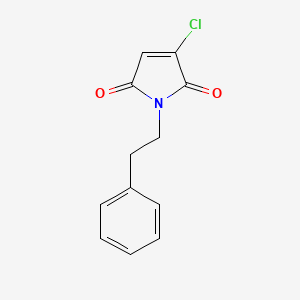
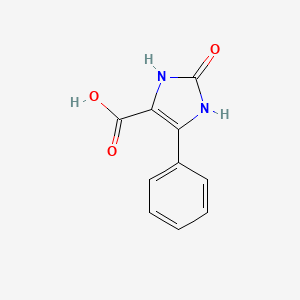
![Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]-](/img/structure/B3361717.png)
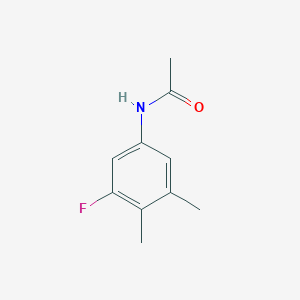
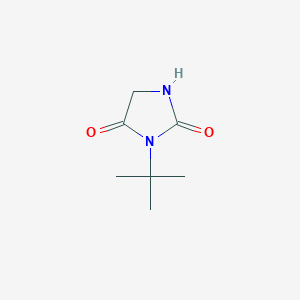
![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol](/img/structure/B3361727.png)
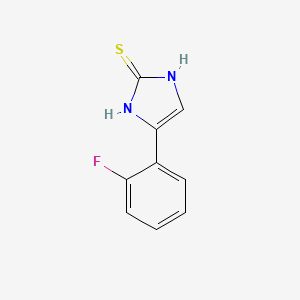
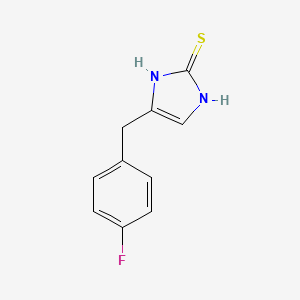
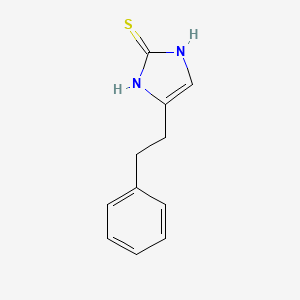
![Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3361752.png)
